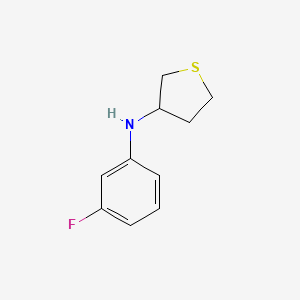

N-(3-fluorophenyl)thiolan-3-amine

Description

N-(3-fluorophenyl)thiolan-3-amine is a sulfur-containing secondary amine featuring a tetrahydrothiophene (thiolan) ring linked to a 3-fluorophenyl group. The fluorine substituent at the meta position on the phenyl ring may influence electronic and steric interactions, affecting solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C10H12FNS |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-(3-fluorophenyl)thiolan-3-amine |

InChI |

InChI=1S/C10H12FNS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2 |

InChI Key |

PNTNAJVZWJTGDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)thiolan-3-amine typically involves the reaction of 3-fluoroaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)thiolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and elevated temperatures.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)thiolan-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of N-(3-fluorophenyl)thiolan-3-amine and related compounds:

Key Observations

Halogen Position: The meta-fluoro substituent in this compound may confer distinct electronic effects compared to para-substituted analogs (e.g., 4-fluoro-3-methyl derivative), as substituent position influences aromatic ring polarization .

Ring Structure Variations: Thiolan vs. Thian: The six-membered thian ring in N-(3-chloro-4-fluorophenyl)thian-3-amine introduces conformational flexibility and altered steric constraints compared to the five-membered thiolan core . Sulfone Derivatives: The sulfone group in N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to non-oxidized sulfur analogs .

Biological Implications :

- While direct activity data for this compound is unavailable, related compounds (e.g., thiazole and thiophene derivatives) show inhibitory effects on biological targets. For instance, substituted phenylcarbamic acids demonstrate position-dependent activity in photosynthesis inhibition, suggesting that meta-substitution (as in the target compound) may modulate bioactivity .

Biological Activity

N-(3-fluorophenyl)thiolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a thiolane ring with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's stability and reactivity, making it suitable for various biological applications.

Biological Activities

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of thiolane compounds exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 2–8 µmol/L against these pathogens .

2. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines, with IC50 values in the micromolar range .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor interactions, impacting metabolic pathways within cells. For instance, some studies suggest that these compounds may inhibit enzymes involved in inflammatory responses or cancer cell metabolism .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiolane derivatives, this compound was tested against Candida albicans. The results indicated a significant inhibition zone of 20 mm at a concentration of 100 µg/mL, suggesting strong antifungal activity compared to control groups .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound analogs against various cancer cell lines. The compound demonstrated selective cytotoxicity towards MCF-7 breast cancer cells, with an observed IC50 value of 15 µM after 48 hours of treatment. This indicates its potential as a lead compound for further development in cancer therapeutics .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing sodium salts and benzyl halides in polar aprotic solvents like DMF.

- Oxidation and Reduction Reactions : These reactions can modify the thiolane ring or the phenyl group to enhance biological activity.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)thiolan-3-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-fluoroaniline and a thiolan-3-yl electrophile (e.g., thiolan-3-yl bromide). Key optimization parameters include:

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and thiolan ring signals (δ 2.5–3.5 ppm).

- 19F NMR : Single peak near δ -110 ppm for the fluorine substituent .

- HRMS : Confirm molecular ion ([M+H]+) at m/z 224.0850 (calculated for C10H12FNS).

- IR : Stretching vibrations for C-F (~1220 cm⁻¹) and N-H (~3350 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- Storage : Airtight container, desiccated, and protected from light.

- Emergency Measures : Flush eyes/skin with water for 15 minutes; consult SDS for spill protocols .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs or kinases).

- Use DFT calculations (Gaussian 16) to optimize geometry and compute electrostatic potential maps.

- Validate predictions with in vitro assays (e.g., IC50 determination). Reference analogs in and show fluorophenyl groups enhance receptor binding .

Q. How can researchers resolve NMR data contradictions caused by conformational isomerism?

Methodological Answer:

Q. What methodologies assess metabolic stability in hepatic microsomes?

Methodological Answer:

- Incubation : Compound (1 µM) with human liver microsomes (0.5 mg/mL), NADPH (1 mM), 37°C.

- LC-HRMS Analysis : Quantify parent compound depletion over 60 minutes.

- Data Interpretation : Calculate half-life (t1/2) and intrinsic clearance (CLint). Compare with control (e.g., verapamil) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Analog Synthesis : Modify substituents on the phenyl ring (e.g., -Cl, -CF3) or thiolan (e.g., sulfoxide/sulfone).

- Bioassays : Test in target-specific assays (e.g., enzyme inhibition, cell viability).

- Statistical Analysis : Use ANOVA to correlate substituent electronic effects (Hammett σ) with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.